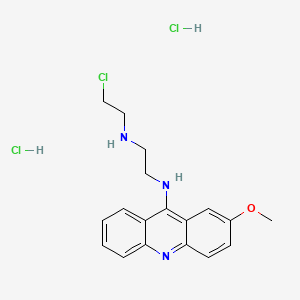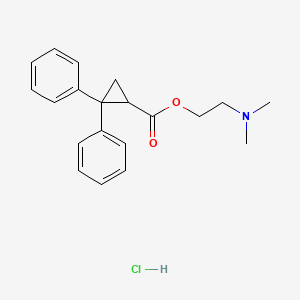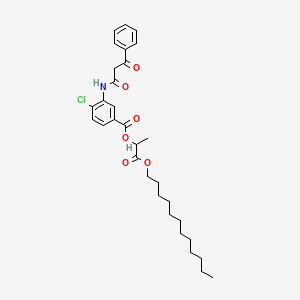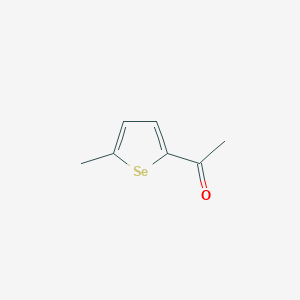
1,2-Ethanediamine, N-(2-chloroethyl)-N'-(2-methoxy-9-acridinyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(2-methoxy-9-acridinyl)-, dihydrochloride is a synthetic organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The compound’s structure features an acridine moiety, which is a tricyclic aromatic system, linked to an ethylenediamine chain substituted with a chloroethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(2-methoxy-9-acridinyl)-, dihydrochloride typically involves multiple steps:
Formation of the Acridine Moiety: The acridine nucleus can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes or ketones.
Substitution Reactions:
Attachment of the Ethylenediamine Chain: The ethylenediamine chain can be introduced via nucleophilic substitution reactions, where the acridine derivative reacts with 1,2-dichloroethane.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(2-methoxy-9-acridinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroacridine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloroethyl group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives.
科学研究应用
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(2-methoxy-9-acridinyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other acridine derivatives.
Biology: Studied for its interactions with DNA and proteins, making it useful in molecular biology research.
Medicine: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1,2-Ethanediamine, N-(2-chloroethyl)-N’-(2-methoxy-9-acridinyl)-, dihydrochloride involves:
DNA Intercalation: The acridine moiety can intercalate into DNA, disrupting the DNA structure and inhibiting replication and transcription.
Alkylation: The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and strand breaks.
Molecular Targets: The compound targets DNA and associated enzymes, affecting cellular processes and leading to cell death.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Amsacrine: An acridine derivative used as an anticancer agent, particularly in the treatment of leukemia.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness
1,2-Ethanediamine, N-(2-chloroethyl)-N’-(2-methoxy-9-acridinyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroethyl group enhances its potential as an alkylating agent, while the methoxy group may influence its solubility and interaction with biological targets.
属性
CAS 编号 |
38915-07-0 |
|---|---|
分子式 |
C18H22Cl3N3O |
分子量 |
402.7 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-N'-(2-methoxyacridin-9-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C18H20ClN3O.2ClH/c1-23-13-6-7-17-15(12-13)18(21-11-10-20-9-8-19)14-4-2-3-5-16(14)22-17;;/h2-7,12,20H,8-11H2,1H3,(H,21,22);2*1H |
InChI 键 |
CECCNQHSQWOYTQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NCCNCCCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)




![Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-](/img/structure/B14682903.png)
![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
![4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium](/img/structure/B14682912.png)

